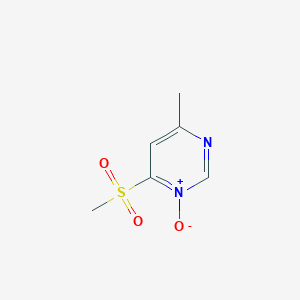
6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the methanesulfonyl group in this compound adds to its reactivity and potential utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine typically involves the introduction of the methanesulfonyl group into a pyrimidine ring. One common method is the reaction of 4-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the pyrimidine ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the methanesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield methanesulfonic acid, while substitution reactions can produce various derivatives depending on the nucleophile involved.
Scientific Research Applications
6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine involves its reactivity with nucleophiles. The methanesulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride:
Tosyl chloride: Another sulfonyl chloride used in similar reactions but with a toluene group instead of a methane group.
Sulfonamides: A class of compounds that contain the sulfonyl group and are widely used in medicinal chemistry.
Uniqueness
6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine is unique due to the presence of both the methanesulfonyl group and the pyrimidine ring
Properties
CAS No. |
62744-95-0 |
|---|---|
Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-methyl-6-methylsulfonyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O3S/c1-5-3-6(12(2,10)11)8(9)4-7-5/h3-4H,1-2H3 |
InChI Key |
KAKXTJHKFWFWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=N1)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















